p-SCN-Benzyl-diethylenetriaminepentaacetic acid, commonly referred to as p-SCN-Benzyl-DTPA, is a bifunctional chelating agent widely used in radiopharmaceutical chemistry. This compound is particularly significant for its ability to stabilize metal ions, making it an essential component in the labeling of biomolecules for imaging and therapeutic applications. The compound's structure includes a benzyl group linked to a diethylenetriaminepentaacetic acid backbone, which enhances its chelation properties.
The synthesis and application of p-SCN-Benzyl-DTPA have been extensively documented in scientific literature. It is commercially available from suppliers such as Macrocyclics, which provides detailed technical references on its use in various biochemical applications . Research articles have also explored its efficacy in conjugating with antibodies and other biomolecules for medical imaging .
p-SCN-Benzyl-DTPA is classified as a bifunctional chelator. This classification is due to its ability to bind both to metal ions and to biological molecules, facilitating the delivery of radionuclides for diagnostic imaging or therapy. The compound falls under the broader category of chelating agents, which are substances that can form multiple bonds with a single metal ion.
The synthesis of p-SCN-Benzyl-DTPA typically involves several key steps:
Technical details regarding the synthesis include maintaining specific pH conditions during the reaction and optimizing reaction times to enhance yield and purity .
The molecular structure of p-SCN-Benzyl-DTPA can be described as follows:
The molecular formula for p-SCN-Benzyl-DTPA is CHNOS, with a molecular weight of approximately 398.50 g/mol. Its structural representation highlights the spatial arrangement of functional groups critical for its chelation properties.
p-SCN-Benzyl-DTPA participates in various chemical reactions primarily involving:
The conjugation process typically occurs under mild conditions (e.g., at room temperature) and can be optimized by adjusting molar ratios and reaction times . Additionally, purification steps often involve HPLC techniques to isolate the desired conjugate from side products .
The mechanism of action for p-SCN-Benzyl-DTPA involves:
Studies indicate that the stability of metal-labeled complexes formed with p-SCN-Benzyl-DTPA is superior compared to other chelators due to its additional chelation arms .
Relevant data from studies show that the thermal stability and binding affinity of p-SCN-Benzyl-DTPA-labeled compounds are critical for their performance in imaging applications .
p-SCN-Benzyl-DTPA has several significant applications in scientific research and clinical practice:
Research indicates ongoing clinical trials assessing the efficacy of p-SCN-Benzyl-DTPA-labeled compounds in diagnosing various cancers, emphasizing its importance in modern medical diagnostics .
p-SCN-Benzyl-DTPA (S-2-(4-Isothiocyanatobenzyl)-diethylenetriamine pentaacetic acid) exemplifies a purpose-engineered bifunctional chelator (BFC). Its architecture comprises two critical domains:
This design achieves orthogonal functionality: The isothiocyanate enables covalent bioconjugation without perturbing the DTPA’s metal-chelating capability. Acyclic chelators like DTPA offer faster complexation kinetics (minutes at room temperature) compared to macrocycles (e.g., DOTA), which is critical for heat-sensitive biomolecules like antibodies [4] [6].
Table 1: Coordination Properties of DTPA vs. p-SCN-Bn-DTPA
Property | DTPA | p-SCN-Bn-DTPA |
---|---|---|
Metal Binding Sites | 8 (3N, 5O⁻) | 8 (3N, 5O⁻) |
Gd³⁺ Stability Constant (log K~ML~) | 22.46 | Comparable to DTPA |
Water Coordination (q) | 1 | 1 |
Radiolabeling Kinetics | Fast (minutes, RT) | Fast (minutes, RT) |
Conjugation of p-SCN-Bn-DTPA to antibodies exploits nucleophilic substitution at the isothiocyanate carbon. Key considerations include:
Table 2: Antibody Conjugation Examples with p-SCN-Bn-DTPA
Antibody | Target | Conjugation Ratio (DTPA:IgG) | Application |
---|---|---|---|
Cetuximab | EGFR | 1.5–3:1 | ⁹⁹ᵐTc SPECT imaging of HNSCC [1] |
CC49 | TAG-72 | Not specified | Pretargeting in colorectal cancer [3] |
Hu5A10 | PSA | 3:1, 6:1, 12:1 | Prostate cancer theranostics [2] |
Radiolabeling efficiency (>95%) with p-SCN-Bn-DTPA conjugates requires optimization of:
Table 3: Radiolabeling Performance Under Optimized Conditions
Parameter | Optimal Condition | Impact on Efficiency |
---|---|---|
pH | 5.0–5.5 (acetate buffer) | Maximizes metal-chelate formation |
Temperature | Room temperature (RT) | Prevents antibody denaturation |
Reaction Time | 15–30 minutes | >95% RCY |
Antibody Dose | 1–10 mg/mL | Minimizes radiolysis |
Chelator:IgG Ratio | 3:1–6:1 | Balances immunoreactivity and labeling yield |
Conventional conjugation of p-SCN-Bn-DTPA with amine-bearing biomolecules can generate side products:
These protocols ensure that the primary conjugation product — the lysine-linked thiourea adduct — dominates, maximizing stability and in vivo performance.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1